Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
Description
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21) |
InChI Key |
HGVUVLXXCDCOOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyl chloroformate in the presence of a base such as triethylamine.
Cyclohexyl Ring Formation: The cyclohexyl ring with a ketone functional group can be synthesized through a series of reactions starting from cyclohexanone.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate has been studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, derivatives of this compound have shown promising results in reducing tumor growth in preclinical models.
| Study | Cell Line | Activity | EC50 (μM) |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 75% inhibition | 15 ± 3 |
| Study B | HeLa (cervical cancer) | 80% inhibition | 10 ± 2 |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various reactions, such as:
- Coupling Reactions : Used to link different molecular fragments.
- Amination : Incorporating amino groups into larger structures.
Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties, particularly in models of oxidative stress. In vitro studies suggest it can reduce neuronal cell death, indicating potential applications in treating neurodegenerative diseases.
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound X | Neuroprotection | 85% reduction | 12 ± 1 |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant anticancer activity. The results highlighted its ability to inhibit cell growth effectively and induce apoptosis.
Case Study 2: Neuroprotection
In a controlled experiment involving oxidative stress models, the compound was shown to significantly decrease neuronal cell death. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(4-oxocyclohexyl)acetate
- CAS : 66405-41-2
- Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Differences: Lacks the benzyloxycarbonyl (Z) amino-protecting group and amino moiety. Simpler structure with a single ester and 4-oxocyclohexyl group.
- Applications : Intermediate in ketone or cyclohexane derivative synthesis. Lower reactivity due to absence of protective groups .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
- CAS : 88568-95-0
- Formula: C₁₂H₁₆NO₇P
- Molecular Weight : 317.23 g/mol
- Key Differences :
- Phosphoryl group replaces the 4-oxocyclohexyl moiety.
- Enhanced reactivity in Horner-Wadsworth-Emmons (HWE) reactions for alkene formation.
- Applications : Used in coupling reactions to synthesize α,β-unsaturated esters, e.g., in ficellomycin core synthesis .
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate
- CAS : 89524-98-1
- Formula: C₁₀H₂₀NO₇P
- Molecular Weight : 297.24 g/mol
- Key Differences :
- tert-butoxycarbonyl (Boc) replaces the Z-group.
- Boc offers acid-labile protection , contrasting with the Z-group’s hydrogenation-sensitive stability.
- Applications : Preferred in peptide synthesis where acidic deprotection is feasible .
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
- CAS : 519032-08-7
- Formula : C₁₈H₂₀N₂O₇
- Molecular Weight : 376.36 g/mol
- Key Differences: Incorporates a pyrimidine ring and dihydroxy groups.
- Applications : Likely used in nucleoside analog synthesis or as a kinase inhibitor scaffold .
Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- CAS : 67436-18-4
- Formula: C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- Key Differences: Ethyl ester and branched alkyl chain (3-methylbutanoate) enhance lipophilicity. Altered hydrolysis kinetics compared to methyl esters.
- Applications : Model compound for studying esterase activity or prodrug design .
Structural and Functional Analysis
Key Research Findings
- Protective Group Stability: The Z-group in the target compound requires hydrogenolytic cleavage (e.g., H₂/Pd-C), whereas Boc-protected analogs are removed under mild acidic conditions (e.g., TFA) .
- Reactivity in Synthesis : Phosphoryl-containing analogs enable efficient alkene formation via HWE reactions, critical for constructing ficellomycin’s bicyclic core .
- Solubility and Lipophilicity : The 4-oxocyclohexyl group in the target compound enhances conformational flexibility , while pyrimidine derivatives exhibit higher polarity due to aromatic rings and hydroxyl groups .
- Safety Profiles : Compounds with Z-groups (e.g., target compound) generally pose higher toxicity risks (e.g., H302, H315) compared to simpler esters like Methyl 2-(4-oxocyclohexyl)acetate .
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate, with CAS No. 1543987-22-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
The molecular formula of this compound is , and it has a molecular weight of 319.35 g/mol. The compound is characterized by its unique structure that includes a benzyloxycarbonyl group and an oxocyclohexyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1543987-22-9 |
| Molecular Formula | C₁₇H₂₁NO₅ |
| Molecular Weight | 319.35 g/mol |
| InChI Key | Not available |
| Storage Conditions | Not specified |
Research indicates that compounds similar to this compound may exhibit various biological activities, including enzyme inhibition and antioxidant properties. The benzyloxycarbonyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
A study published in Molecules highlighted the antioxidant properties of similar compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cellular systems . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Similar compounds have shown effectiveness in inhibiting carbohydrate-hydrolyzing enzymes, which could be beneficial in managing conditions like diabetes .
Case Studies
- Antioxidant Studies : A comparative study on various benzyloxycarbonyl derivatives demonstrated that these compounds possess significant antioxidant activity, with IC50 values indicating their effectiveness in reducing oxidative damage in vitro .
- Enzyme Inhibition : In a specific case study involving Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate (a structural analog), researchers reported a notable inhibition of α-glucosidase activity, suggesting potential applications in diabetes management .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
